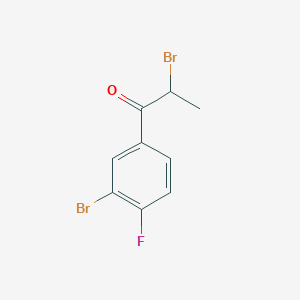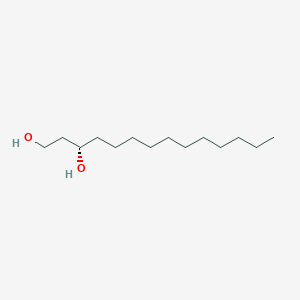
(3S)-tetradecane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-tetradecane-1,3-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone. The (3S) designation indicates the stereochemistry of the molecule, specifying that the hydroxyl group on the third carbon is in the S-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tetradecane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired diol through fermentation processes, which are environmentally friendly and cost-effective. The fermentation broth is then subjected to extraction and purification steps to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-tetradecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) in solvents like THF.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted tetradecane derivatives.
Aplicaciones Científicas De Investigación
(3S)-tetradecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-tetradecane-1,3-diol: The enantiomer of (3S)-tetradecane-1,3-diol with the opposite stereochemistry.
1,2-tetradecane-diol: A diol with hydroxyl groups on the first and second carbons.
1,4-tetradecane-diol: A diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its enantiomer and other positional isomers. The S-configuration may confer specific interactions with biological targets, making it valuable for certain applications.
Propiedades
Fórmula molecular |
C14H30O2 |
|---|---|
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
(3S)-tetradecane-1,3-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14-16H,2-13H2,1H3/t14-/m0/s1 |
Clave InChI |
OTJSXUHOVUGHJG-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](CCO)O |
SMILES canónico |
CCCCCCCCCCCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
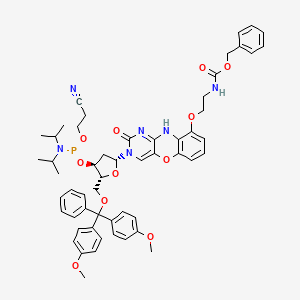
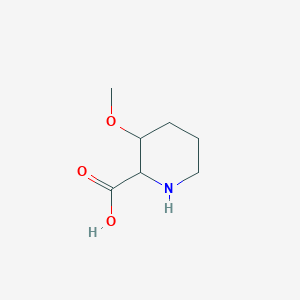
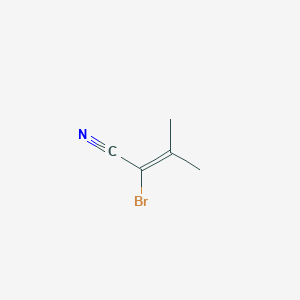

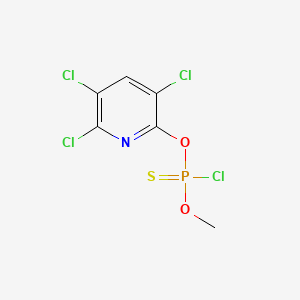
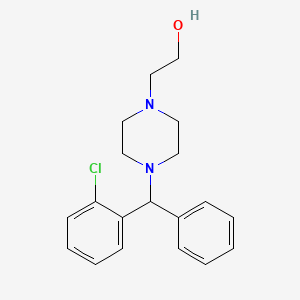
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
